Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
Brand Name:
Vulcanchem
CAS No.:
518047-98-8
VCID:
VC0028546
InChI:
InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16)
SMILES:
CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C₁₂H₁₇N₃O₃
Molecular Weight:
251.28 g/mol
Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate
CAS No.: 518047-98-8
Reference Standards
VCID: VC0028546
Molecular Formula: C₁₂H₁₇N₃O₃
Molecular Weight: 251.28 g/mol
CAS No. | 518047-98-8 |
---|---|
Product Name | Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate |
Molecular Formula | C₁₂H₁₇N₃O₃ |
Molecular Weight | 251.28 g/mol |
IUPAC Name | benzyl N-[(1E)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C12H17N3O3/c1-12(2,10(13)15-17)14-11(16)18-8-9-6-4-3-5-7-9/h3-7,17H,8H2,1-2H3,(H2,13,15)(H,14,16) |
Standard InChIKey | WWSJZCLRWHEHPA-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)(/C(=N\O)/N)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C(=NO)N)NC(=O)OCC1=CC=CC=C1 |
Synonyms | N-[2-(Hydroxyamino)-2-imino-1,1-dimethylethyl]-carbamic Acid Benzyl Ester; N-[2-(Hydroxyamino)-2-imino-1,1-dimethylethyl]-carbamic Acid Phenylmethyl Ester; |
PubChem Compound | 24820359 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume